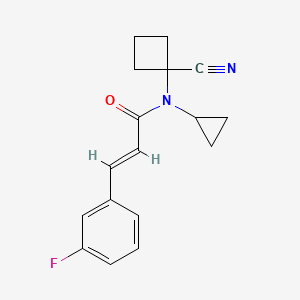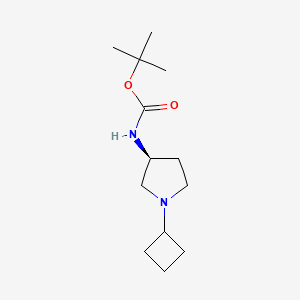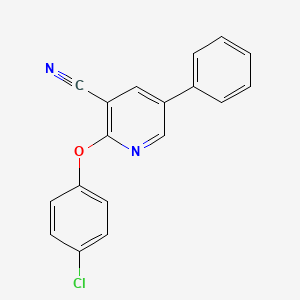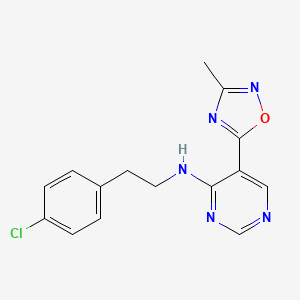
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-methoxyphenyl)propanamide, also known as FPEP, is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FPEP is a derivative of the popular analgesic drug, tramadol, and has been found to possess potent analgesic properties.
Scientific Research Applications
Anticancer Potential
The title compound has been synthesized and studied for its potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells by inhibiting estrogen receptor alpha (ERα). Molecular docking studies revealed that the compound exhibited a more negative binding free energy than tamoxifen, a well-known anticancer drug. This suggests its promise as a candidate for further development in cancer therapy .
Hybrid Compound Design
The compound represents a hybrid structure combining chalcone and salicylic acid moieties. Such hybridization strategies aim to enhance biological activity. By linking these two pharmacophores, researchers can explore synergistic effects and novel mechanisms of action. The title compound’s synthesis involved a linker mode approach under reflux conditions, followed by thorough spectroscopic analysis .
Molecular Docking and MD Simulation
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, were employed to assess the compound’s interactions with target proteins. The binding free energy calculations indicated favorable interactions, supporting its potential as an ERα inhibitor. Notably, the compound’s stability remained consistent during MD simulations .
Chalcone-Salicylate Derivatives
Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound, a chalcone-salicylate hybrid, combines features from both chalcones and salicylic acid derivatives. Researchers have explored similar compounds for their cytotoxic effects against cancer cell lines, including MCF-7 .
Antitubercular Activity
While not directly related to cancer, it’s worth noting that chalcone derivatives have also been investigated for their antitubercular potential. The presence of the chalcone scaffold in the title compound may offer additional therapeutic avenues beyond cancer research .
Structure-Activity Relationships
Further studies could explore structure-activity relationships (SAR) by synthesizing analogs and assessing their biological effects. By modifying specific functional groups, researchers can fine-tune the compound’s properties, potentially improving its potency and selectivity .
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3/c1-23-17-9-6-14(7-10-17)8-11-19(22)21-13-18(24-2)15-4-3-5-16(20)12-15/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHHRPWPNSSVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC(=CC=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methoxyphenyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2769936.png)
![2-Oxa-8-azaspiro[4.5]decane hemioxalate](/img/structure/B2769937.png)


![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![2-chloro-N-[4-(4-chlorophenoxy)phenyl]acetamide](/img/structure/B2769945.png)
![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)


![N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2769957.png)
